Product packaging for 6-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one(Cat. No.:)

6-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B11719390
M. Wt: 179.17 g/mol
InChI Key: NVJBKLWHTQFMEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure is recognized for diverse biological activities, providing a versatile template for developing novel therapeutic agents. Research indicates that derivatives of the benzo[d][1,3]oxazinone class demonstrate notable potential as antimicrobial agents. Specific analogs have shown excellent inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus , in some cases exceeding the activity of standard antibiotics . Furthermore, this structural motif is being actively investigated for its anticancer properties. Certain synthetic derivatives have exhibited superior and exceptional cytotoxicity against human lung carcinoma (A549) cell lines, outperforming reference drugs like doxorubicin in preclinical studies . The mechanism of action for these effects is multi-faceted and can include interference with key microbial enzymes or inhibition of critical cancer-related pathways, such as the VEGFR2 kinase domain, as suggested by computational docking studies . Beyond these applications, the benzo[d][1,3]oxazinone core is also explored in neurodegenerative disease research. Some structurally related compounds act as acetylcholinesterase (AChE) inhibitors, holding potential for combating Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine . This compound is presented as a high-quality building block for chemical synthesis and biological evaluation. It is intended for use in generating novel derivatives for activity screening, structure-activity relationship (SAR) studies, and as a key intermediate in constructing more complex heterocyclic systems. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO3 B11719390 6-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-1,4-dihydro-3,1-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-12-7-2-3-8-6(4-7)5-13-9(11)10-8/h2-4H,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJBKLWHTQFMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of the Benzo D Nih.govsapub.orgoxazine Heterocyclic Scaffold in Organic and Medicinal Chemistry

The 1,3-benzoxazine scaffold is a privileged structure in medicinal chemistry, meaning it is a framework that frequently appears in biologically active compounds. bohrium.comresearchgate.netnih.gov Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, making them attractive targets for drug discovery and development. researchgate.netnih.gov

The versatility of the benzoxazine (B1645224) core allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. For instance, the introduction of different functional groups can influence the compound's potency and selectivity for specific biological targets.

Reported Biological Activities of Benzoxazine Derivatives:

Anticancer: Certain benzoxazine derivatives have shown the ability to inhibit the proliferation of various cancer cell lines, including breast cancer. bohrium.comresearchgate.netresearchgate.net

Antimicrobial: The scaffold is found in compounds with activity against bacteria and fungi. sapub.orgnih.govphytojournal.com

Anti-inflammatory: Several derivatives have been investigated for their anti-inflammatory properties. researchgate.netnih.govresearchgate.net

Antitubercular: The benzoxazine nucleus is a component of molecules with activity against Mycobacterium tuberculosis. researchgate.netnih.gov

Antihypertensive: Some 1,3-benzoxazine derivatives have been explored as potential potassium channel openers for treating hypertension. nih.gov

Other Activities: The range of biological activities also includes anti-platelet, antiviral, and anticonvulsant properties. sapub.orgresearchgate.netphytojournal.com

The broad spectrum of activity associated with the benzoxazine scaffold underscores its importance in the development of new therapeutic agents. nih.gov

Overview of Current Research Trajectories for 6 Methoxy 1h Benzo D Nih.govsapub.orgoxazin 2 4h One

Research on the specific compound 6-methoxy-1H-benzo[d] nih.govsapub.orgoxazin-2(4H)-one, also known as 5-methoxyisatoic anhydride (B1165640), primarily revolves around its utility as a synthetic intermediate. sigmaaldrich.com Isatoic anhydrides are valuable precursors in organic synthesis for the creation of a variety of more complex heterocyclic systems.

Key Research Applications:

Synthesis of Heterocycles: This compound serves as a building block for synthesizing other important molecules. For example, 1H-benzo[d] nih.govsapub.orgoxazine-2,4-diones are synthesized from 2-aminobenzoic acids. rsc.org

Precursor to Bioactive Molecules: While direct biological studies on 6-methoxy-1H-benzo[d] nih.govsapub.orgoxazin-2(4H)-one are not extensively documented in the provided search results, its role as a precursor implies its importance in constructing molecules that are then tested for various pharmacological activities.

The physical and chemical properties of this compound are foundational to its application in synthesis.

Physicochemical Properties of 6-Methoxy-1H-benzo[d] nih.govsapub.orgoxazin-2(4H)-one

Property Value
CAS Number 37795-77-0
Molecular Weight 193.16 g/mol
Physical Form Solid
Purity Typically ≥97%
Storage Sealed in dry, room temperature conditions

Data sourced from commercial supplier information. sigmaaldrich.com

Advanced Medicinal Chemistry and Biological Activity Mechanisms of 6 Methoxy 1h Benzo D 1 2 Oxazin 2 4h One Derivatives

Structure-Activity Relationship (SAR) Studies of Benzo[d]nih.govnih.govoxazin-2(4H)-one Analogues

The biological activity of benzoxazinone (B8607429) derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have been instrumental in elucidating the roles of various substituents and their placement on the benzoxazinone core, as well as the conformational requirements for effective interaction with biological targets.

Correlation Between Substituent Position, Electronic Nature, and Bioactivity

Research has consistently demonstrated that the 6-position of the benzoxazinone ring is a critical site for substitution to achieve high-affinity mineralocorticoid receptor antagonism. While simpler substituents like a methoxy (B1213986) group are part of the core structure, the development of highly potent antagonists has necessitated the introduction of larger, more complex moieties at this position.

A significant breakthrough in this area was the discovery that attaching a 1,2-diaryl framework to the 6-position of the benzoxazinone core results in high binding affinity for the MR. nih.govacs.org Specifically, a 1-phenyl-3-trifluoromethylpyrazol-5-yl group has been identified as a key structural motif for potent and selective MR antagonists. nih.govacs.org

Further SAR studies have explored the impact of substituents on the appended aryl rings. For instance, the electronic nature and position of groups on the phenyl ring of the pyrazole moiety influence activity. The presence of electron-withdrawing groups, such as a trifluoromethyl group on the pyrazole, is a common feature in potent derivatives.

Conformational Analysis and Bioactive Conformations in Ligand Design

The design of potent benzoxazinone-based MR antagonists has been heavily guided by an understanding of their bioactive conformations within the receptor's ligand-binding domain (LBD). This has been achieved through a combination of X-ray crystallography of MR-ligand complexes and molecular docking studies. nih.govacs.org These investigations reveal that the benzoxazinone derivatives adopt a specific, rigid conformation to fit optimally within the binding pocket.

Molecular dynamics simulations and in silico modeling have further elucidated the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. mdpi.com The antagonist binding mode typically induces a conformation of the receptor that prevents the recruitment of coactivators, thus inhibiting its function. The planarity of the benzoxazinone core, coupled with the spatial orientation of the large substituent at the 6-position, is a determining factor in achieving the desired bioactive conformation for antagonism.

Receptor and Enzyme Interaction Studies

The therapeutic potential of 6-methoxy-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one derivatives has been primarily explored through their interaction with the mineralocorticoid receptor, a key player in cardiovascular and renal function.

Mineralocorticoid Receptor (MR) Antagonism

Derivatives of the benzoxazinone scaffold have emerged as a novel class of potent and selective nonsteroidal MR antagonists. nih.govnih.govacs.org These compounds offer a promising alternative to traditional steroidal antagonists, potentially with fewer side effects.

A crucial aspect of developing MR antagonists is ensuring their selectivity over other closely related steroid hormone receptors, such as the glucocorticoid receptor (GR), progesterone receptor (PR), and androgen receptor (AR), to minimize off-target effects. Benzoxazinone derivatives have demonstrated excellent selectivity profiles. For example, a highly potent derivative, 6-[1-(4-fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one, exhibited high selectivity for the MR. nih.govacs.org Another derivative, 6-[1-(2,2-difluoro-3-hydroxypropyl)-5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-2H-1,4-benzoxazin-3(4H)-one, also showed high in vitro activity and selectivity. nih.gov

The following table presents the binding affinity data for a representative benzoxazinone derivative, highlighting its potency and selectivity.

CompoundMR IC50 (nM)GR IC50 (nM)PR IC50 (nM)AR IC50 (nM)
Compound 14n*1.6>1000>1000>1000

*Compound 14n: 6-[1-(4-fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one

The high-affinity binding of benzoxazinone derivatives to the mineralocorticoid receptor is governed by a set of key structural determinants and specific interactions within the ligand-binding domain. The benzoxazinone core itself serves as a crucial anchor.

The most significant determinant for potent antagonism is the presence of a large, hydrophobic substituent at the 6-position of the benzoxazinone ring. nih.govacs.orgresearchgate.net This substituent occupies a hydrophobic pocket within the MR's ligand-binding domain. The aryl-pyrazole moiety, in particular, has been shown to be highly effective in this role.

Enzyme Inhibition Mechanisms

Derivatives of 6-methoxy-1H-benzo[d] nih.govacs.orgoxazin-2(4H)-one have been investigated for their potential to inhibit various enzymes, demonstrating a range of biological activities. The following sections detail the mechanisms of action through which these compounds and their structural analogs exert their inhibitory effects on several key enzyme classes.

Glycosidase Inhibition, Including β-Glucosidases

The inhibition of glycosidases, such as α- and β-glucosidases, is a critical therapeutic strategy, particularly in the management of metabolic disorders like type 2 diabetes. These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By hindering this process, inhibitors can modulate postprandial hyperglycemia.

The mechanism of glycosidase inhibition by benzoxazinone derivatives often involves competitive and reversible binding to the active site of the enzyme. This action prevents the natural substrate, a carbohydrate, from binding and being hydrolyzed. The structural features of the inhibitor, including the presence and position of substituents on the benzoxazinone core, play a crucial role in its inhibitory potency.

For instance, structure-activity relationship studies on related heterocyclic compounds have revealed that hydrophobic substituents, such as a methoxy group, can be important for activity. researchgate.net These groups can form hydrophobic interactions with nonpolar amino acid residues within the enzyme's active site, thereby strengthening the binding affinity of the inhibitor. The inhibition of α-glucosidase, for example, can effectively control the elevation of blood glucose after a meal. researchgate.net By delaying carbohydrate digestion, these inhibitors reduce the rate of glucose absorption. nih.gov

While specific kinetic data for 6-methoxy-1H-benzo[d] nih.govacs.orgoxazin-2(4H)-one is not extensively detailed in the reviewed literature, the general inhibitory activities for related benzothiazine derivatives against α-glucosidase have been reported with significant potency.

Table 1: Illustrative α-Glucosidase Inhibitory Activity of Related Benzothiazine Derivatives

Compound IC₅₀ (µM)
Benzothiazine Derivative 1 5.9
Benzothiazine Derivative 8 7.8
Benzothiazine Derivative 9 3.9
Acarbose (Standard) 38.3

Source: Adapted from in vitro screening data of novel benzothiazine derivatives. cmu.ac.th

Acetylcholinesterase Inhibition Profiles

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine and terminating the nerve impulse. Inhibition of AChE is a primary therapeutic approach for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.

Derivatives of the benzoxazinone scaffold have been explored as potential AChE inhibitors. nih.govacs.org Molecular docking studies suggest that these compounds can interact with key amino acid residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. mdpi.com The presence of a methoxy group on related inhibitor structures has shown variable effects; in some cases, it has been associated with moderate to weak inhibitory activity compared to other substituents. mdpi.com

The inhibitory potential of 4H-benzo[d] nih.govacs.orgoxazin-4-one derivatives has been demonstrated, with some compounds showing significant efficacy.

Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition by selected 4H-benzo[d] nih.govacs.orgoxazin-4-one Derivatives

Compound AChE IC₅₀ (µM) BChE IC₅₀ (µM)
Derivative 14 0.39 N/A
Derivative 16 0.76 N/A
Derivative 15 Substantial Inhibition 0.70
Tacrine (Standard) N/A Similar to Derivative 15

Source: Data compiled from studies on 4H-benzo[d] nih.govacs.orgoxazin-4-ones. researchgate.net

Serine Protease Inhibition, Analogous to 4H-3,1-Benzoxazin-4-ones

Analogous compounds, specifically 4H-3,1-benzoxazin-4-ones, are recognized as potent inhibitors of serine proteases, such as human leukocyte elastase (HLE) and Cathepsin G. nih.govbenthamdirect.com These enzymes play roles in inflammation and tissue remodeling.

The mechanism of inhibition is characterized as kinetically competitive and involves the inhibitor acting as an alternate substrate. nih.gov The process proceeds through the acylation of a serine residue in the enzyme's active site, forming a stable acyl-enzyme intermediate. The subsequent deacylation step is very slow, effectively inactivating the enzyme. nih.gov The potency of these inhibitors is influenced by the substituents on the benzoxazinone ring. Electron-withdrawing groups at position 2 have been found to enhance inhibitory activity by increasing the rate of acylation. nih.gov Furthermore, alkyl substitutions at position 5 can sterically hinder the deacylation process, leading to more potent inhibition. nih.gov

Table 3: Inhibition Constants (Ki) for Serine Protease Inhibition by a 4H-3,1-Benzoxazin-4-one Derivative

Enzyme Inhibitor Ki (nM)
Human Leukocyte Proteinase 3 2-benzyloxy-5-methyl-4H-3,1-benzoxazin-4-one 1.8

Source: Data from studies on 2-benzyloxy-4H-3,1-benzoxazin-4-ones. nih.gov

Reverse Transcriptase Inhibition, Specifically HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of antiretroviral therapy for HIV-1. nih.gov They are allosteric inhibitors that bind to a specific site on the reverse transcriptase enzyme, distinct from the active site where nucleosides bind.

NNRTIs function by binding to a hydrophobic pocket located approximately 10 Å from the polymerase active site within the p66 subunit of the HIV-1 reverse transcriptase. nih.govfrontiersin.org This binding pocket is not present in the enzyme's structure in the absence of an NNRTI. nih.gov The binding of the inhibitor induces a conformational change in the enzyme, which allosterically disrupts the catalytic function and inhibits DNA polymerization. nih.govfrontiersin.orgnih.gov

Receptor for Advanced Glycation End Products (RAGE) Inhibition

The Receptor for Advanced Glycation End Products (RAGE) is a multiligand receptor of the immunoglobulin superfamily that plays a critical role in chronic inflammation and is implicated in a range of diseases, including diabetic complications, neurodegenerative disorders, and cancer. sci-hub.box RAGE activation by its ligands, such as Advanced Glycation End products (AGEs), S100 proteins, and amyloid-β (Aβ), triggers a cascade of downstream signaling that promotes inflammatory responses. mdpi.comnih.gov Consequently, the inhibition of the RAGE signaling pathway is a significant therapeutic strategy.

While direct studies on 6-methoxy-1H-benzo[d] mdpi.comresearchgate.netoxazin-2(4H)-one derivatives as RAGE inhibitors are limited, research on structurally related heterocyclic compounds, such as benzoxazoles, has shown promise. For instance, certain benzoxazole derivatives have been reported to inhibit the RAGE-Aβ interaction, suggesting that the broader benzoxazine (B1645224) scaffold could be a valuable starting point for developing novel RAGE inhibitors. sci-hub.ru Small molecule inhibitors like TTP488 (Azeliragon) have been developed to block the binding of various ligands to RAGE, thereby attenuating inflammatory signaling. sci-hub.box

The interaction between RAGE and its ligands primarily occurs at the extracellular V (variable) domain. mdpi.com This domain features a prominent hydrophobic pocket surrounded by positively charged residues, which is crucial for ligand recognition. mdpi.com Small molecule inhibitors are often designed to occupy this pocket, preventing the binding of endogenous ligands. Although specific docking studies for 6-methoxy-benzoxazinone derivatives are not extensively documented in the literature, the mechanism of known inhibitors involves key interactions with specific amino acid residues within this binding site. For example, the binding of ligands to the V-domain often involves interactions with positively charged residues that stabilize the complex. Future molecular modeling and structural biology studies on benzoxazinone derivatives would be essential to elucidate their precise binding mode and interactions with key residues like Arg48 and Arg104 in the RAGE binding pocket.

Tyrosine Kinase Receptor Inhibition (e.g., EGFR, VEGFR-2)

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are critical receptor tyrosine kinases that regulate cell proliferation, survival, and angiogenesis. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. mdpi.comnih.gov

The 1,4-benzoxazin-3-one backbone is recognized as a potential scaffold for designing new antimicrobial and anticancer agents. nih.gov While direct evidence for 6-methoxy-1H-benzo[d] mdpi.comresearchgate.netoxazin-2(4H)-one derivatives as potent EGFR or VEGFR-2 inhibitors is still emerging, the chemical tractability of the benzoxazinone ring system makes it an attractive starting point for developing such inhibitors. For example, in the synthesis of quinazolinone-based EGFR inhibitors, a benzoxazinone derivative often serves as a key intermediate. mdpi.com This synthetic relationship highlights the structural potential of the benzoxazinone core to be adapted into potent kinase inhibitors.

Furthermore, research on related heterocyclic systems like benzoxazoles and quinoxalinones has demonstrated significant success. Novel benzoxazole derivatives have been successfully designed and evaluated as potent VEGFR-2 inhibitors, showing promise in antiproliferative and anti-angiogenesis assays. nih.govmdpi.com Similarly, quinoxalinone derivatives have been identified as a novel scaffold for inhibiting drug-resistant mutants of EGFR. mdpi.com These findings strongly suggest that the benzoxazinone scaffold, including its methoxy-substituted variants, represents a promising area for the discovery of new EGFR and VEGFR-2 inhibitors.

Modulation of Other Biological Receptors (e.g., GABA, Progesterone, GPR139, Cannabinoid Receptor 2)

Derivatives of the benzoxazinone scaffold have demonstrated remarkable versatility, modulating a range of other important biological receptors.

GABA Receptor: The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system, and its modulation is a key strategy for treating anxiety and seizure disorders. nih.gov The benzoxazine derivative etifoxine (2-ethylamino-6-chloro-4-methyl-4-phenyl-4H-3,1-benzoxazine hydrochloride) is a notable example of a positive allosteric modulator of the GABAA receptor. It enhances the receptor's function through a direct allosteric effect at a site distinct from that of benzodiazepines.

Progesterone Receptor: The progesterone receptor (PR) is a crucial target in contraception and the treatment of hormone-dependent diseases. Research has shown that 6-aryl-1,4-dihydro-benzo[d] mdpi.comresearchgate.netoxazin-2-one derivatives are a novel class of potent, selective, and orally active nonsteroidal PR antagonists. researchgate.netnih.govmdpi.com These compounds exhibit high binding affinity for the PR with good selectivity over other steroid receptors. nih.gov Interestingly, a subtle structural modification—replacing the 2-carbonyl group with a 2-thiocarbonyl moiety to create 6-aryl-1,4-dihydrobenzo[d]oxazine-2-thiones—reverses the functional activity from antagonism to potent PR agonism. mdpi.com

Table 1: Progesterone Receptor Activity of Benzoxazinone Derivatives

Compound ClassModificationBiological ActivityExample CompoundIn Vitro Potency (Ki or EC50)Reference
6-Aryl-1,4-dihydro-benzo[d] mdpi.comresearchgate.netoxazin-2-one2-Carbonyl (C=O)PR AntagonistCompound 4g5.5 nM (Ki) nih.gov
6-Aryl-1,4-dihydro-benzo[d] mdpi.comresearchgate.netoxazin-2-one2-Carbonyl (C=O)PR AntagonistCompound 4h25 nM (Ki) nih.gov
6-Aryl-1,4-dihydrobenzo[d]oxazine-2-thione2-Thiocarbonyl (C=S)PR AgonistCompound 29Sub-nanomolar mdpi.com
2,4,4-trimethyl-1,4-dihydro-2H-benzo[d] mdpi.comresearchgate.netoxazine (B8389632)-PR AgonistCompound 6a0.20-0.35 nM (EC50) nih.gov

GPR139 and Cannabinoid Receptor 2: GPR139 is an orphan G-protein-coupled receptor expressed predominantly in the central nervous system that may play a role in regulating locomotor activity. nih.gov The cannabinoid receptor 2 (CB2) is primarily expressed in immune cells and is a therapeutic target for inflammatory and pain-related conditions, avoiding the psychotropic effects associated with CB1 receptor modulation. mdpi.comfrontiersin.org While surrogate agonists and antagonists have been identified for GPR139, and numerous selective modulators have been developed for CB2, there is currently a lack of published research specifically linking benzoxazinone derivatives to the modulation of these two receptors. mdpi.comnih.govnih.gov This represents an unexplored area where the versatile benzoxazinone scaffold could potentially yield novel therapeutic agents.

Molecular Mechanisms Underlying General Biological Activities

Antimicrobial Action against Bacterial and Fungal Strains

The 1,4-benzoxazin-3-one backbone is a recognized scaffold for the development of compounds with significant antimicrobial properties. nih.gov Synthetic derivatives have shown potent activity against a wide range of pathogenic microbes. Studies have reported that various benzoxazinone derivatives exhibit promising antibacterial and antifungal activities, with some compounds showing minimum inhibitory concentrations (MIC) comparable to standard drugs. openstax.org

For example, a series of benzoxazine-6-sulfonamide derivatives were evaluated for antimicrobial activity, with several compounds showing MIC values as low as 31.25 and 62.5 µg/mL against both Gram-positive and Gram-negative bacteria, as well as fungi. openstax.org Similarly, plant-derived benzoxazinoids, such as 6-methoxy-benzoxazolin-2-one (MBOA), have been shown to inhibit the growth of root-associated bacteria in a strain-specific manner. researchgate.net Synthetic derivatives of 1,4-benzoxazin-3-one have demonstrated MIC values as low as 16 µg/mL against bacteria like S. aureus and E. coli, and 6.25 µg/mL against fungi such as C. albicans. nih.gov

Table 2: Antimicrobial Activity of Benzoxazinone Derivatives

Compound ClassTarget OrganismActivity (MIC)Reference
Synthetic 1,4-benzoxazin-3-one derivativesCandida albicansDown to 6.25 µg/mL nih.gov
Synthetic 1,4-benzoxazin-3-one derivativesStaphylococcus aureusDown to 16 µg/mL nih.gov
Synthetic 1,4-benzoxazin-3-one derivativesEscherichia coliDown to 16 µg/mL nih.gov
Benzoxazine-6-sulfonamide derivativesGram-positive & Gram-negative bacteria, Fungi31.25 - 62.5 µg/mL openstax.org

The precise mechanism of antimicrobial action for many antibacterial drugs involves the disruption of essential cellular structures or processes, such as the cell wall or membrane. portico.org For many classes of antimicrobial peptides, the mechanism involves the disintegration or perforation of the bacterial membrane, leading to leakage of cellular contents and cell death. nih.gov This action is often selective for bacterial membranes due to differences in phospholipid composition compared to eukaryotic cells. nih.gov

For benzoxazinoid compounds, evidence suggests that their antimicrobial efficacy can be dependent on the bacterial cell wall structure. researchgate.net While direct studies detailing membrane disruption by 6-methoxy-1H-benzo[d] mdpi.comresearchgate.netoxazin-2(4H)-one are scarce, it is plausible that their mechanism involves interaction with and subsequent disruption of the bacterial membrane, similar to other antimicrobial agents. Other potential mechanisms could include the inhibition of essential metabolic pathways, such as folic acid synthesis, or the inhibition of nucleic acid or protein synthesis. portico.org Further research is needed to fully elucidate the specific molecular interactions between benzoxazinone derivatives and bacterial cellular components.

Anticancer Mechanisms of 6-Methoxy-1H-benzo[d]nih.govnih.govoxazin-2(4H)-one Derivatives

Derivatives of the 6-methoxy-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one scaffold have emerged as a significant area of interest in medicinal chemistry due to their potent anticancer activities. Research into their mechanisms of action reveals a multi-faceted approach to combating cancer, targeting key cellular processes involved in tumor growth and survival. These mechanisms primarily include the direct inhibition of cancer cell growth, interference with the cell division cycle, and disruption of the tumor's blood supply.

Inhibition of Cancer Cell Proliferation and Induction of Cytotoxic Effects

A primary anticancer mechanism of 6-methoxy-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one derivatives is their ability to suppress the proliferation of cancer cells and induce cytotoxic effects, leading to cell death. This has been demonstrated across a variety of human cancer cell lines.

Studies on a family of related 4H-benzo[d] nih.govnih.govoxazine derivatives have shown significant antiproliferative activity against several breast cancer cell lines. The potency of these compounds, measured by their half-maximal inhibitory concentration (IC50), varies depending on the specific derivative and the cancer cell line being tested. For instance, certain derivatives have demonstrated IC50 values in the micromolar range against MCF-7, CAMA-1, HCC1954, and SKBR-3 breast cancer cells. The cytotoxic effect of some of these compounds is believed to be linked to the generation of reactive oxygen species (ROS), which can induce cellular damage and trigger apoptosis.

Furthermore, research on other benzoxazinone derivatives has indicated their capability to inhibit the proliferation and migration of cancer cells, such as the non-small-cell lung cancer line A549. A key finding in these studies is the downregulation of c-Myc mRNA expression in a dose-dependent manner. The c-Myc oncogene is a critical regulator of cell growth and proliferation, and its inhibition is a key strategy in cancer therapy. These benzoxazinone compounds may exert their effect by inducing the formation of G-quadruplex structures in the promoter region of the c-Myc gene, thereby suppressing its expression. nih.gov

The table below summarizes the cytotoxic activity of representative 4H-benzo[d] nih.govnih.govoxazine derivatives against various breast cancer cell lines.

CompoundMCF-7 IC50 (µM)CAMA-1 IC50 (µM)SKBR-3 IC50 (µM)HCC1954 IC50 (µM)
Derivative A0.30 - 157.40.16 - 1390.09 - 93.080.51 - 157.2
Derivative B3.1 - 95N/AN/A3.1 - 95
Interference with Cell Cycle Progression (e.g., G2/M phases)

Another critical anticancer mechanism employed by derivatives of this scaffold is the disruption of the normal cell cycle, often leading to arrest at specific checkpoints. The G2/M checkpoint is a crucial transition point where the cell prepares for mitosis; inducing arrest at this phase prevents cancer cells from dividing and proliferating.

While direct studies on 6-methoxy-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one are ongoing, research on closely related benzoxazinone derivatives provides strong evidence for this mechanism. A study investigating the antiproliferative activity of new benzoxazinone derivatives found that one of the most effective compounds caused a significant reduction in the expression of cyclin-dependent kinase 1 (cdk1). nih.gov Cdk1 is a key protein that, in complex with Cyclin B, drives the cell from the G2 phase into mitosis. researchgate.net Its downregulation is a hallmark of G2/M arrest. nih.govresearchgate.net

This finding is supported by observations of other heterocyclic compounds with anticancer properties. For example, certain benzothiazole derivatives have been shown to cause an accumulation of cancer cells in the G2 phase of the cell cycle. researchgate.net Similarly, various other small molecules have been documented to induce a pronounced arrest at the G2/M checkpoint, an effect often linked to their antiproliferative outcomes. nih.govnih.govnih.gov This body of evidence suggests that a key strategy by which 6-methoxy-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one derivatives may exert their anticancer effects is by modulating the levels of critical cell cycle proteins like cdk1, thereby halting cell division and preventing tumor growth.

The table below outlines the key molecular players involved in G2/M cell cycle arrest, a likely mechanism for benzoxazinone derivatives.

Protein TargetFunction in Cell CycleEffect of Inhibition by Benzoxazinone Derivatives
Cyclin-Dependent Kinase 1 (cdk1)Key driver of G2 to M phase transitionReduced expression, leading to G2/M arrest nih.gov
Cyclin B1Regulatory partner of cdk1Complex formation with cdk1 is inhibited, preventing mitosis
Role as Tumor Vascular Disrupting Agents (VDAs)

A promising and sophisticated anticancer mechanism potentially utilized by 6-methoxy-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one derivatives is the disruption of established tumor vasculature. Vascular Disrupting Agents (VDAs) represent a class of anticancer drugs that selectively target and destroy the blood vessels that supply solid tumors, leading to a shutdown of blood flow and subsequent extensive tumor cell death due to oxygen and nutrient deprivation. nih.gov

The primary mechanism for many small-molecule VDAs involves the inhibition of tubulin polymerization. nih.gov Tubulin is the protein subunit of microtubules, which are essential components of the cellular cytoskeleton. In vascular endothelial cells, microtubules are critical for maintaining cell shape and integrity. By binding to tubulin (often at the colchicine binding site), these inhibitors prevent its polymerization into microtubules. tdl.orgnih.gov This leads to a rapid collapse of the endothelial cell cytoskeleton, causing the cells to change shape, increasing vascular permeability, and ultimately leading to the occlusion of the blood vessel. oncotarget.com

While direct confirmation for 6-methoxy-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one derivatives acting as VDAs is still an area of active research, evidence from structurally related compounds is compelling. The presence of a methoxy group, as in the specified compound, has been noted in other molecular hybrids to enhance antiproliferative activities related to tubulin inhibition. nih.gov For instance, studies on certain triazole/tetrazole analogues of Combretastatin A-4 (a well-known VDA) and benzothiazole scaffolds have demonstrated that these compounds inhibit tubulin assembly and bind to the colchicine site. nih.gov This suggests that the benzoxazinone scaffold, particularly with favorable substitutions like the 6-methoxy group, may also possess the ability to interact with tubulin and function as a VDA.

The table below details the proposed mechanism of action for benzoxazinone derivatives as potential Vascular Disrupting Agents.

StepDescription of VDA MechanismMolecular Target
1Compound binds to the colchicine site on β-tubulin.β-tubulin nih.gov
2Inhibition of tubulin polymerization into microtubules.Tubulin polymerization process nih.govnih.gov
3Disruption of the endothelial cell cytoskeleton.Microtubule network
4Endothelial cell shape change and increased vascular permeability.Cellular structure
5Shutdown of tumor blood flow, leading to tumor necrosis.Tumor vasculature nih.gov

Computational and Theoretical Approaches in the Study of 6 Methoxy 1h Benzo D 1 2 Oxazin 2 4h One

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.

Docking algorithms predict the binding mode by sampling different conformations of the ligand within the binding site of the protein and scoring them based on a force field. This score, often expressed as binding affinity or energy (e.g., in kcal/mol), estimates the strength of the interaction. A lower binding energy value typically indicates a more stable and favorable interaction.

Table 1: Examples of Molecular Docking Studies on Benzoxazine (B1645224) Analogs
Compound ClassProtein Target (PDB ID)Docking SoftwarePredicted Binding Affinity/ScoreKey Finding
2-Phenyl-4H-benzo[d] ambeed.comresearchgate.netoxazin-4-oneMethionyl-tRNA Synthetase (1PG2)Molegro Virtual Docker (MVD)-76.04 kcal/mol (Rerank Score)The compound shows a lower (less favorable) score than the native ligand (-93.50 kcal/mol) but still indicates potential binding within the active site. researchgate.net
2-Pyridin-3-yl-benzo[d] ambeed.comresearchgate.netoxazin-4-one DerivativesHuman Neutrophil Elastase (1B0F)FRED and GLIDENot specifiedA common binding model for this class of inhibitors was established, highlighting key interactions within the enzyme's binding site. birmingham.ac.uk
5-oxo-imidazoline DerivativesPolo-Like Kinase 1 (2RKU)Not specified-11.18 kcal/molA derivative with 3-hydroxy-4-methoxy substitution showed a strong binding affinity, suggesting its potential as a potent inhibitor. samipubco.com

Beyond predicting affinity, docking reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. These include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic contacts. Identifying these interactions is crucial for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. For example, in studies of benzoxazinone (B8607429) derivatives, docking analyses have identified key amino acid residues in the target's active site that form hydrogen bonds with the ligand or participate in hydrophobic contacts, anchoring the molecule in a specific orientation. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecular systems over time. While docking provides a static snapshot of a potential binding pose, MD simulations model the movements and conformational changes of both the ligand and the protein in a simulated physiological environment. mdpi.com This technique is used to assess the stability of the docked complex, refine the binding pose, and calculate binding free energies more accurately.

In a typical MD simulation, the trajectory of the ligand-protein complex is calculated over a period of nanoseconds. mdpi.com The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms from their initial positions. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in the active site. mdpi.com Although specific MD studies on 6-methoxy-1H-benzo[d] ambeed.comresearchgate.netoxazin-2(4H)-one are not documented in the reviewed literature, this methodology is standard for validating docking results and understanding the dynamic nature of molecular recognition for related compounds. mdpi.commdpi.com

Quantum Chemical Calculations, Including Density Functional Theory (DFT)

Quantum chemical calculations are used to investigate the electronic properties of molecules from first principles. Density Functional Theory (DFT) is a popular quantum mechanical method that calculates the electronic structure of atoms and molecules to determine properties such as molecular geometry, vibrational frequencies, and reaction energetics. plos.org

DFT is highly effective for characterizing the electronic structure of molecules like 6-methoxy-1H-benzo[d] ambeed.comresearchgate.netoxazin-2(4H)-one. These calculations can predict molecular geometry with high accuracy and help understand the molecule's reactivity. A theoretical study on the parent compound, isatoic anhydride (B1165640), using a quantum theory approach highlighted that its reactivity is primarily governed by the chemistry of the heterocyclic ring. researchgate.net Such analyses can identify sites susceptible to nucleophilic or electrophilic attack, which is fundamental to understanding reaction mechanisms and predicting the products of chemical transformations. researchgate.net DFT can also be used to calculate the energy barriers of reactions, providing insight into whether a proposed synthetic route is thermodynamically favorable.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis used in structure-activity relationship (SAR) studies. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

HOMO: Represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron-donating capability.

LUMO: Represents the innermost orbital with space to accept electrons and is associated with the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron-accepting capability.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical descriptor of chemical reactivity and kinetic stability. A smaller energy gap generally implies that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgmdpi.com

In drug design, these descriptors are valuable for predicting how a molecule might interact with a biological target. The interaction between a ligand and a receptor often involves the overlap of the ligand's HOMO with the receptor's LUMO, or vice versa. researchgate.net Therefore, calculating these energy levels can help predict the binding affinity and reactivity of a compound, making them useful parameters in quantitative structure-activity relationship (QSAR) models. For instance, enhancing the electron-donating or accepting properties of a molecule by chemical modification can lead to stronger interactions with a target receptor. researchgate.net

Table 2: Key Quantum Chemical Descriptors Derived from DFT
DescriptorSymbolSignificance in SAR
Highest Occupied Molecular Orbital EnergyEHOMOIndicates electron-donating ability; higher energy often correlates with stronger interactions for electron-donating ligands. researchgate.net
Lowest Unoccupied Molecular Orbital EnergyELUMOIndicates electron-accepting ability; lower energy suggests greater ease of accepting an electron. researchgate.net
HOMO-LUMO Energy GapΔEA measure of chemical reactivity and stability; smaller gaps are associated with higher reactivity. mdpi.com
ElectronegativityχDescribes the ability of a molecule to attract electrons.
Chemical HardnessηMeasures resistance to change in electron distribution; hard molecules have a large HOMO-LUMO gap. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel molecules, optimizing lead compounds, and gaining insight into the structural features essential for therapeutic efficacy.

In the study of benzoxazinone derivatives, QSAR has been successfully applied to understand their activity as antagonists for various biological targets. For instance, a QSAR study was conducted on a series of 30 benzoxazinone derivatives to elucidate their antagonist activity against the neuropeptide Y (NPY) Y5 receptor. nih.govresearchgate.net The models were generated using a combination of genetic algorithms and multiple linear regression to select the most relevant molecular descriptors that influence biological activity. nih.gov

The resulting QSAR model demonstrated good statistical quality and predictive power, validated through cross-validation, randomization, and the use of an external test set. nih.gov The key descriptors identified in the model belonged to four distinct classes:

Topological descriptors: These describe the atomic connectivity and shape of the molecule.

Thermodynamic descriptors: These relate to the energetic properties of the molecule.

Spatial descriptors: These define the three-dimensional arrangement of atoms.

Electrotopological descriptors: These combine electronic and topological information to characterize the molecule's charge distribution and accessibility.

The successful development of this model indicates that the antagonist activity of benzoxazinone derivatives against the NPY Y5 receptor is significantly influenced by a combination of these properties. nih.gov Similarly, QSAR studies on other benzoxazinone analogs have highlighted the importance of electronic, steric, and hydrophobic field descriptors in determining their ability to inhibit enzymes like HIV-1 reverse transcriptase. researchgate.net Such models provide a robust framework for designing new, more potent benzoxazinone-based compounds by systematically modifying their structural features based on the model's predictions.

Table 1: Key Descriptor Classes in Benzoxazinone QSAR Models
Descriptor ClassDescriptionRelevance to Biological Activity Prediction
TopologicalDescribes the 2D structural features, such as atom connectivity and branching.Helps in understanding the influence of molecular size, shape, and complexity on activity. nih.gov
ThermodynamicRelates to the energy properties of the molecule, such as heat of formation and stability.Provides insights into the molecule's stability and potential energy at the binding site. nih.gov
Spatial (3D)Defines the 3D arrangement of atoms and overall molecular geometry.Crucial for understanding how the molecule fits into the three-dimensional space of a receptor or enzyme active site. nih.gov
ElectrotopologicalCombines electronic properties (e.g., charge, electronegativity) with the molecular topology.Models the electrostatic interactions that are critical for ligand-receptor binding. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational strategies for identifying novel bioactive molecules from large chemical libraries. u-strasbg.fr A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. This model is then used as a 3D query to rapidly screen databases containing millions of compounds, filtering for those that match the required pharmacophoric features.

This approach has been effectively used to explore the therapeutic potential of the benzoxazinone scaffold. In one notable study, a high-throughput virtual screening (HTVS) campaign was conducted to identify novel dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), key targets in gastric cancer. nih.gov Using a library of approximately 750,000 compounds, the screening process prioritized molecules based on their predicted binding affinity to the kinase domain of these receptors. nih.gov

The screening identified several promising candidates, including a compound with a benzoxazinone-related core, which demonstrated a high binding affinity with a docking energy of -13.5 kcal/mol for the top-ranked compound. nih.gov This in silico hit was then subjected to in vitro assays, confirming its activity and validating the virtual screening approach. nih.gov Such studies demonstrate the utility of virtual screening in identifying novel benzoxazinone derivatives as potential leads for specific therapeutic targets. The process typically involves:

Target Selection and Preparation: A 3D structure of the target protein is obtained, often from crystallographic data.

Pharmacophore Model Generation or Active Site Definition: A grid box is defined around the known active site of the protein to guide the docking of potential ligands. nih.gov

High-Throughput Virtual Screening: A large chemical library is computationally docked into the defined active site. u-strasbg.frnih.gov

Scoring and Ranking: Compounds are scored and ranked based on their predicted binding energies and interactions with the target protein.

Hit Selection and Experimental Validation: The top-ranked compounds are selected for experimental testing to confirm their biological activity. nih.gov

Table 2: Virtual Screening Workflow for Identifying Bioactive Compounds
StepDescriptionExample Application
1. Library PreparationA large database of small molecules is prepared for screening.Screening of the ChemBridge library (0.75 million compounds). nih.gov
2. Target DefinitionThe 3D structure of a biological target (e.g., an enzyme) is defined.Defining the kinase active sites of EGFR and HER2. nih.gov
3. Docking SimulationEach compound in the library is computationally "docked" into the target's active site.Use of Autodock-vina software for high-throughput docking. nih.gov
4. Hit PrioritizationCompounds are ranked based on docking scores, predicting binding affinity.Top hits showed docking energies as low as -13.5 kcal/mol. nih.gov
5. Experimental ValidationTop-ranked virtual hits are tested in laboratory assays.In vitro kinase assays and cell-based assays to confirm inhibition. nih.gov

In Silico Target Prediction Algorithms (e.g., Naïve Bayesian Classifier)

Identifying the biological targets of a small molecule is a critical step in drug discovery and in understanding its potential therapeutic effects and side effects. rsc.org In silico target prediction algorithms use computational models, often based on machine learning, to predict the likely protein targets of a compound based on its chemical structure. These methods leverage vast amounts of existing bioactivity data from databases like ChEMBL. cam.ac.uk

One such method is the Naïve Bayesian classifier, a probabilistic algorithm based on Bayes' theorem. geeksforgeeks.org This classifier works on the "naïve" assumption that the presence of a particular structural feature in a molecule is independent of the presence of any other feature. geeksforgeeks.org Despite this simplification, Naïve Bayesian models have proven to be surprisingly effective and computationally efficient for target prediction and bioactivity classification. nih.gov

The process of building a Naïve Bayesian model for target prediction involves:

Data Curation: A large dataset of molecules with known activities against a specific target (inhibitors) and a set of known inactive molecules (non-inhibitors) is compiled. nih.gov

Descriptor Calculation: Each molecule is represented by a set of numerical descriptors or structural fingerprints that encode its chemical features. nih.gov

Model Training: The algorithm learns the probability of each descriptor being present in the inhibitor class versus the non-inhibitor class.

Prediction: When a new molecule, such as 6-methoxy-1H-benzo[d] nih.govresearchgate.netoxazin-2(4H)-one, is presented, the model calculates the probability that it belongs to the inhibitor class based on its unique set of descriptors.

In a practical application, Naïve Bayesian models were successfully developed to distinguish butyrylcholinesterase (BuChE) inhibitors from non-inhibitors. nih.gov The models were trained on a large set of compounds represented by over 1800 structural descriptors. The performance of the best models was excellent, achieving a Matthews correlation coefficient (a measure of classification quality) of over 0.95 for the test set and over 0.91 for an external validation set. nih.gov This high level of accuracy demonstrates the feasibility of using such in silico approaches to screen compound libraries and predict their bioactivities, thereby prioritizing molecules for further investigation. cam.ac.uknih.gov

Table 3: Performance Metrics for In Silico Target Prediction Models
Performance MetricDescriptionSignificance
AccuracyThe proportion of true results (both true positives and true negatives) among the total number of cases examined.Provides an overall measure of the model's correctness. cam.ac.uk
Sensitivity (True Positive Rate)The ability of a model to correctly identify positive results (e.g., correctly classifying an active compound as active).High sensitivity is crucial to avoid missing potential lead compounds. cam.ac.uk
Specificity (True Negative Rate)The ability of a model to correctly identify negative results (e.g., correctly classifying an inactive compound as inactive).High specificity is important to reduce the number of false positives that would require wasteful experimental follow-up. cam.ac.uk
Matthews Correlation Coefficient (MCC)A balanced measure of classification quality that considers true and false positives and negatives. Ranges from -1 to +1.An MCC of +1 indicates a perfect prediction, 0 random prediction, and -1 total disagreement. It is considered a very reliable metric. nih.gov

Future Perspectives and Emerging Research Opportunities for 6 Methoxy 1h Benzo D 1 2 Oxazin 2 4h One

Exploration of Novel and Sustainable Synthetic Pathways

Traditional methods for synthesizing benzoxazinones often involve harsh reaction conditions, multi-step procedures, and the use of hazardous reagents. arkat-usa.org Future research must prioritize the development of novel and sustainable synthetic routes to 6-methoxy-1H-benzo[d] arkat-usa.orgnih.govoxazin-2(4H)-one that are both efficient and environmentally benign.

Key areas of exploration include:

Green Chemistry Approaches: The use of deep eutectic solvents (DES), which are affordable, biodegradable, and non-toxic, presents a promising green alternative to conventional organic solvents. arkat-usa.orgresearchgate.net Catalyst-free and base-free reactions in DES can lead to high yields under mild conditions. arkat-usa.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times, improve yields, and simplify work-up procedures for benzoxazine (B1645224) synthesis. arkat-usa.org Applying this technology to the synthesis of the target compound could offer a more efficient and scalable process.

Catalytic Innovations: The development of novel catalytic systems, such as transition-metal-free approaches or the use of reusable catalysts, can enhance the sustainability of the synthesis. nih.govorganic-chemistry.org For instance, gold(I)-catalyzed cycloisomerization has been successfully used for synthesizing related 4H-benzo[d] arkat-usa.orgnih.govoxazines. researchgate.netacs.orgnih.gov

One-Pot Reactions: Designing one-pot cascade or domino reactions, where multiple transformations occur in a single reaction vessel, improves atom economy and reduces waste. nih.gov Such strategies streamline the synthesis of complex benzoxazinone (B8607429) scaffolds.

Table 1: Comparison of Conventional vs. Emerging Synthetic Methodologies for Benzoxazinones

Feature Conventional Methods Emerging Sustainable Methods
Solvents Often volatile organic compounds (VOCs) Deep Eutectic Solvents (DES), Water arkat-usa.orgorganic-chemistry.org
Catalysts Strong bases, stoichiometric reagents arkat-usa.org Reusable catalysts, catalyst-free systems arkat-usa.orgnih.gov
Energy Input High temperatures, prolonged heating arkat-usa.org Microwave-assisted heating, room temperature arkat-usa.orgarkat-usa.org
Efficiency Often multi-step, moderate yields One-pot reactions, higher yields nih.govarkat-usa.org
Environmental Impact Production of hazardous waste Reduced waste, use of biodegradable materials arkat-usa.orgresearchgate.net

Rational Design of Derivatives with Enhanced Selectivity and Potency for Specific Biological Targets

The 6-methoxy-1H-benzo[d] arkat-usa.orgnih.govoxazin-2(4H)-one core provides a versatile template for the rational design of new therapeutic agents. By systematically modifying its structure, derivatives can be developed with enhanced potency and selectivity for specific biological targets, such as enzymes or receptors implicated in disease.

Future research should focus on:

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are crucial to understand how different substituents on the benzoxazinone ring influence biological activity. For example, studies on related benzoxazinones have shown that the position and electronic nature of substituents on the phenyl ring can dramatically affect inhibitory potential against enzymes like α-chymotrypsin. nih.gov

Target-Oriented Design: Based on the three-dimensional structure of a biological target, derivatives can be designed to achieve optimal binding interactions. This approach has been used to develop benzoxazinone-based inhibitors for targets like Dihydroxyacid dehydratase (DHAD), a potential herbicide target. nih.govresearchgate.net

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can improve pharmacokinetic properties or enhance target binding. For instance, replacing the ring oxygen with a sulfur atom has led to benzothiazinone analogs with significant bioherbicidal activity. mdpi.com

Molecular Hybridization: Combining the benzoxazinone scaffold with other pharmacologically active fragments is a key strategy in drug design. nih.gov This can lead to hybrid molecules with dual activity or improved efficacy.

Table 2: Examples of Biological Targets for Benzoxazinone Derivatives

Derivative Class Biological Target/Activity Research Finding Citation
2-Aryl-4H-benzo[d] arkat-usa.orgnih.govoxazin-4-ones Anticancer (HeLa cells) Introduction of various functional groups led to good anti-proliferative potential. nih.gov
Substituted Benzoxazinones α-Chymotrypsin Inhibition Substituents on the phenyl ring modulate inhibitory potential, with fluoro groups showing increased activity. nih.gov
Novel Benzoxazinone Derivatives Dihydroxyacid Dehydratase (DHAD) Inhibition Structure-based design yielded a lead compound for new herbicides with high safety for certain crops. nih.govresearchgate.net
Benzoxazinone-Triazole Hybrids Anticancer (A549 cells) Hybrids demonstrated potent inhibitory effects by inducing apoptosis and DNA damage. nih.gov
4H-benzo[d] arkat-usa.orgnih.govoxazines Anticancer (Breast Cancer Cells) Derivatives showed significant inhibition of cell proliferation, suggesting potential as breast cancer drug candidates. acs.orgnih.gov

Advanced Mechanistic Elucidation of Biological Activities at the Molecular and Cellular Levels

While various biological activities have been reported for the benzoxazinone class, a deep understanding of the underlying mechanisms of action at the molecular and cellular levels is often lacking. Future research on 6-methoxy-1H-benzo[d] arkat-usa.orgnih.govoxazin-2(4H)-one and its derivatives should employ advanced techniques to elucidate these mechanisms.

Key research opportunities include:

Target Identification and Validation: Identifying the specific molecular targets (e.g., proteins, enzymes, nucleic acids) with which the compounds interact is a critical first step. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed.

Cellular Pathway Analysis: Investigating the effects of the compounds on cellular signaling pathways is essential. For example, anticancer benzoxazinones have been shown to induce apoptosis, elevate reactive oxygen species (ROS), and cause DNA damage. nih.govnih.gov Detailed analysis of these pathways can reveal the precise mechanism of cell death.

Enzyme Kinetics and Inhibition Studies: For derivatives designed as enzyme inhibitors, detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive). nih.gov This provides crucial information for optimizing inhibitor design.

Structural Biology: Obtaining co-crystal structures of active derivatives bound to their biological targets can provide atomic-level insights into the binding interactions, guiding further rational design efforts.

Integration of In Silico and Experimental Methodologies for Accelerated Drug Discovery Initiatives

The integration of computational (in silico) and experimental approaches offers a powerful strategy to accelerate the drug discovery process. By using computer models to predict the properties and activities of virtual compounds, researchers can prioritize the synthesis and testing of the most promising candidates, saving time and resources.

Future initiatives should leverage:

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to its target protein. It is widely used to screen virtual libraries of compounds and to understand the binding interactions of potential drugs, as demonstrated in studies of benzoxazinone derivatives targeting various enzymes. researchgate.netnih.govbohrium.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives.

Pharmacokinetic (ADMET) Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. nih.govbohrium.com This allows for the early identification of candidates with unfavorable pharmacokinetic profiles, reducing late-stage failures in drug development.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of binding interactions predicted by molecular docking. nih.govnih.gov

By combining these computational predictions with targeted synthesis and rigorous biological evaluation, the discovery pipeline for new drugs based on the 6-methoxy-1H-benzo[d] arkat-usa.orgnih.govoxazin-2(4H)-one scaffold can be significantly streamlined and enhanced. nih.govnih.gov

Q & A

Q. What are the standard synthetic protocols for 6-methoxy-benzooxazinone derivatives?

The synthesis typically involves cyclocondensation of substituted anthranilic acid derivatives with acylating agents. For example, 6-methoxy derivatives can be prepared by reacting 6-methoxy-anthranilic acid with benzoyl chloride in pyridine at 0°C, followed by NaHCO₃ quenching and recrystallization in ethanol. Reaction completion is confirmed via TLC with hexane:ethyl acetate (2:1) as the mobile phase .

Q. How is the purity and structural identity of 6-methoxy-benzooxazinone derivatives confirmed?

Characterization relies on:

  • Melting points (e.g., 193–202°C for derivatives in –5).
  • NMR spectroscopy : ¹H and ¹³C NMR analyze substituent-specific shifts (e.g., methoxy groups at δ ~3.8 ppm in ¹H NMR).
  • FTIR : Absorption peaks for carbonyl (1705–1710 cm⁻¹) and ether (1253–1288 cm⁻¹) groups.
  • HRMS : Validates molecular weight (e.g., C₃₂H₃₁NNaO₅, m/z 534.2250 ).

Q. What in vitro assays are used to evaluate the biological activity of benzooxazinone derivatives?

Antibacterial activity is tested via broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative strains. For example, derivatives with methoxy or bromo substituents showed MICs of 8–32 µg/mL against Staphylococcus aureus .

Advanced Research Questions

Q. How can reaction yields for 6-methoxy-benzooxazinone synthesis be optimized?

Key factors include:

  • Stoichiometry : Excess benzoyl chloride (1.2–2.0 equiv) improves cyclization efficiency.
  • Catalysis : Glacial acetic acid enhances ring closure during reflux (e.g., 3–4 hours ).
  • Purification : Recrystallization with ethanol or ethyl acetate increases purity (yields up to 83% ).

Q. How do structural modifications (e.g., methoxy vs. hydroxyl groups) impact bioactivity?

  • Methoxy groups enhance lipophilicity, improving membrane permeability (e.g., 6-methoxy derivatives in showed higher antibacterial activity than hydroxyl analogs).
  • Hydroxyl groups may enable hydrogen bonding with bacterial targets but require protection during synthesis (e.g., acetylation ). SAR studies should compare MICs and logP values across derivatives .

Q. What computational methods validate the molecular interactions of 6-methoxy-benzooxazinones?

  • Molecular docking : Software like AutoDock Vina predicts binding affinities to target proteins (e.g., bacterial dihydrofolate reductase).
  • Pharmacophore modeling : Identifies critical substituents (e.g., methoxy at position 6) for activity . Validation requires correlation with experimental IC₅₀ values .

Q. How to resolve contradictions in reported bioactivity data between studies?

  • Replicate assays : Standardize conditions (e.g., pH, inoculum size) to minimize variability.
  • Purity verification : Use HPLC (>95% purity) to exclude impurities affecting results.
  • Statistical analysis : Apply ANOVA to compare datasets; outliers may arise from differences in bacterial strains .

Methodological Challenges

Q. What strategies mitigate regioselectivity issues during benzooxazinone derivatization?

  • Directed ortho-metallation : Use methoxy groups as directing groups for selective functionalization.
  • Protecting groups : Temporarily block reactive sites (e.g., hydroxyls) to control substitution patterns .

Q. How to analyze complex NMR spectra of poly-substituted benzooxazinones?

  • 2D NMR : HSQC and HMBC resolve overlapping signals (e.g., distinguishing aromatic protons in fused rings).
  • Deuterium exchange : Confirm labile protons (e.g., NH in ) via D₂O treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.